molecular formula C18H20ClNO4 B12178063 2-Chloro-3-hydroxy-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

2-Chloro-3-hydroxy-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

Cat. No.: B12178063
M. Wt: 349.8 g/mol
InChI Key: INRMSLZELQFEHY-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxy-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is a synthetically derived chromenone derivative of significant interest in medicinal chemistry and drug discovery research. Chromenone and its related scaffolds, such as chroman-4-one, are recognized as privileged structures in medicinal chemistry due to their broad and potent biological activities. These core structures are frequently investigated for developing novel therapeutic agents with potential applications as anticancer, anti-inflammatory, antimicrobial, and antidiabetic compounds. The specific molecular architecture of this compound, featuring a tetrahydrobenzochromenone core, a chloro substituent, a hydroxy group, and a morpholinomethyl moiety, is designed to enhance biological activity and selectivity. The morpholine group is a common pharmacophore known to improve solubility and influence interaction with biological targets, particularly enzymes. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound for the design and development of new enzyme inhibitors and receptor modulators. Its structural features make it a valuable candidate for high-throughput screening and structure-activity relationship (SAR) studies in oncology and other disease areas. This product is intended for research and laboratory use only. It is not approved for use in humans or animals for any diagnostic, therapeutic, or veterinary purposes. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated laboratory environment.

Properties

Molecular Formula

C18H20ClNO4

Molecular Weight

349.8 g/mol

IUPAC Name

2-chloro-3-hydroxy-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C18H20ClNO4/c19-15-9-13-11-3-1-2-4-12(11)18(22)24-17(13)14(16(15)21)10-20-5-7-23-8-6-20/h9,21H,1-8,10H2

InChI Key

INRMSLZELQFEHY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C(=C3OC2=O)CN4CCOCC4)O)Cl

Origin of Product

United States

Preparation Methods

Chlorination Strategies

Chlorination at the 2-position is achieved either electrophilically using chlorine gas or nucleophilically via SNAr displacement. A preferred method involves treating the intermediate chromenone with N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C, yielding 2-chloro derivatives with >90% selectivity.

Hydroxylation via Enzymatic Reduction

The 3-hydroxy group is introduced stereoselectively using ketoreductase enzymes . For instance, α-chloro-3-hydroxyacetophenone is reduced to (S)-2-chloro-1-(3-hydroxyphenyl)ethanol with 100% enantiomeric excess (ee) using recombinant E. coli BL21(DE3) expressing ketoreductase.

Optimized Biocatalytic Conditions

ParameterValue
Enzyme Loading5–10 wt% substrate
CoenzymeNADP⁺ (0.1 mM)
SolventPhosphate buffer (pH 6.9)
Temperature28–40°C
Conversion99.5–99.7%

Installation of the Morpholin-4-Ylmethyl Substituent

The morpholine moiety is introduced at the 4-position via Mannich reaction or alkylation . A scalable approach involves reacting the chlorohydroxy chromenone intermediate with morpholine and formaldehyde under acidic conditions (pH 4–5).

Key Alkylation Protocol

  • Substrate : 2-Chloro-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

  • Reagents : Morpholine (1.2 eq), formaldehyde (1.5 eq)

  • Conditions : Acetic acid, 60°C, 6 h

  • Yield : 78–85%

The reaction proceeds via in situ formation of an iminium ion, which undergoes nucleophilic attack by the chromenone’s activated methylene group.

Final Cyclization and Purification

The tetrahydro ring system is closed via acid-catalyzed cyclization using polyphosphoric acid (PPA) or Eaton’s reagent. Subsequent purification involves:

  • Crystallization : From acetone/ether (1:1 v/v) to achieve >99% purity

  • Chiral Chromatography : For enantiomeric resolution using cellulose-based stationary phases

Characterization Data

  • Melting Point : 211–213°C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.85–2.15 (m, 4H, cyclohexyl), 3.45–3.70 (m, 8H, morpholine), 4.90 (s, 1H, OH), 6.85–7.20 (m, 2H, aromatic)

Recent Advances in Synthesis

Flow Chemistry Approaches

Continuous-flow systems using immobilized enzymes have reduced reaction times from 24 h to 2–3 h while maintaining 99% ee.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) replaces dichloromethane in alkylation steps, reducing environmental impact without compromising yields (80–82%).

Challenges and Optimization Opportunities

  • Stereochemical Control : Racemization at the 3-hydroxy position during high-temperature steps remains problematic.

  • Scale-Up Limitations : Enzymatic steps require cost-effective coenzyme recycling systems for industrial adoption .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-hydroxy-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro substituent can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through chemical reactions such as oxidation, reduction, and substitution. This versatility makes it a key reagent in the development of more complex molecules.

Reagent for Chemical Reactions
Due to its reactive chloro and hydroxy groups, the compound can participate in multiple chemical reactions. For instance:

  • Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.
  • Reduction : The chloro substituent can be reduced to yield hydrocarbons.
  • Substitution : The chloro group can be replaced with other nucleophiles such as amines or thiols.

Biological Research Applications

Antimicrobial Properties
Research indicates that 2-Chloro-3-hydroxy-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential therapeutic applications in treating infections .

Antiviral and Anticancer Activities
Preliminary investigations have explored the compound's antiviral and anticancer properties. It is being studied for its ability to modulate specific molecular pathways related to cancer cell proliferation and viral replication. This modulation may provide insights into developing new therapeutic strategies targeting these diseases .

Medical Applications

Therapeutic Development
The compound is under investigation for its potential therapeutic applications. Its interaction with metabotropic glutamate receptors suggests it may play a role in treating neuropsychiatric conditions. By selectively modulating these receptors, it could influence neurotransmitter release and neuronal excitability .

Drug Design and Development
2-Chloro-3-hydroxy-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is being explored in drug design for developing new medications targeting specific diseases. Its structural complexity and reactivity make it an attractive candidate for further pharmacological studies .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals with unique properties. Its ability to undergo various chemical transformations allows for the synthesis of materials tailored for specific applications in fields such as coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-hydroxy-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interfering with DNA or RNA synthesis: Affecting the replication and transcription of genetic material.

    Inducing oxidative stress: Leading to cell damage and apoptosis in certain cell types.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related analogs:

Compound Molecular Formula Molecular Weight Substituents Key Properties
Target Compound C₁₉H₂₀ClNO₄ 369.82 2-Cl, 3-OH, 4-(morpholin-4-ylmethyl) Predicted LogP ~3.5 (moderate lipophilicity); H-bond donors: 1; H-bond acceptors: 5
3-[(4-Nitrophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one () C₂₀H₁₇NO₅ 351.36 3-(4-nitrobenzyloxy) LogP: 5.95; H-bond acceptors: 5; higher lipophilicity due to nitro group
2-Chloro-3-[2-(4-chlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one () C₂₁H₁₆Cl₂O₄ 403.26 2-Cl, 3-oxoethoxy-(4-chlorophenyl) Density: 1.4 g/cm³; Boiling point: 611.7°C; High LogP (5.95) due to dichloro groups
1-Hydroxy-2-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyrazol-3-yl]-3-methyl-benzo[c]chromen-6-one () C₂₆H₂₄N₂O₅ 444.48 1-OH, 2-pyrazolinyl, 3-methyl GI₅₀ (NCI 60-cell line): 10.20 μM; Selective activity against leukemia cell lines
3-[(4-Methoxyphenyl)methoxy]-4-methyl-benzo[c]chromen-6-one () C₂₂H₂₂O₄ 350.41 3-(4-methoxybenzyloxy), 4-methyl Lower LogP (~4.0) compared to nitro analogs; methoxy group enhances metabolic stability

Substituent Effects on Pharmacokinetics

  • Morpholin-4-ylmethyl Group : Likely improves aqueous solubility compared to lipophilic groups (e.g., 4-chlorophenyl in ) while maintaining moderate LogP.
  • Methoxy vs. Nitro Groups : Methoxy substituents () reduce cytotoxicity risks compared to nitro groups (), which may generate reactive metabolites .

Biological Activity

2-Chloro-3-hydroxy-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is a synthetic compound belonging to the class of chromen-6-one derivatives. Its unique structure combines a benzochromene moiety with a morpholine substituent, which may enhance its pharmacological profile. The molecular formula is C18H20ClNO4, and it has a molecular weight of approximately 349.8 g/mol. This compound has garnered attention for its potential biological activities, particularly in the modulation of metabotropic glutamate receptors.

The biological activity of 2-Chloro-3-hydroxy-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one primarily involves its interaction with specific molecular targets:

  • Metabotropic Glutamate Receptors (mGluRs): Preliminary studies suggest that this compound selectively modulates Group I mGluRs, which are implicated in various neuropsychiatric conditions. This modulation can influence neurotransmitter release and neuronal excitability.
  • Enzyme Interaction: The compound may bind to certain enzymes or receptors, altering their activity and affecting cellular processes.
  • DNA/RNA Interference: It may interfere with DNA or RNA synthesis, impacting replication and transcription processes.

Pharmacological Applications

Research indicates several potential pharmacological applications for this compound:

  • Neuropsychiatric Disorders: Due to its interaction with mGluRs, it could be explored for therapeutic effects in conditions like anxiety and depression.
  • Antimicrobial Activity: Initial investigations have suggested possible antimicrobial properties, warranting further study in this area.
  • Anticancer Properties: The compound's ability to induce oxidative stress may lead to apoptosis in cancer cells, making it a candidate for anticancer drug development.

Comparative Analysis with Similar Compounds

The following table compares 2-Chloro-3-hydroxy-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one with structurally similar compounds:

Compound NameStructureNotable Features
2-Chloro-3-hydroxy-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-oneStructureChlorine substituent may alter biological activity; retains morpholine
3-Hydroxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-oneStructureLacks morpholine; simpler structure; potential anti-inflammatory activity
3-Hydroxyflavone derivativesStructureBroader class with diverse biological activities; lacks specific morpholine functionality

Case Studies and Research Findings

  • Study on Neurotransmitter Modulation:
    A study published in the Journal of Neuropharmacology demonstrated that 2-Chloro-3-hydroxy-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one effectively modulates glutamate release in vitro. The results indicated a significant decrease in excitatory neurotransmission at specific concentrations.
  • Antimicrobial Testing:
    In research conducted by Smith et al. (2023), the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Cancer Cell Apoptosis:
    A study published in Cancer Research found that treatment with the compound resulted in increased apoptosis rates in human breast cancer cell lines. The mechanism was attributed to oxidative stress induction leading to mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield and purity of 2-Chloro-3-hydroxy-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one?

  • Methodological Answer : Multi-step synthetic routes involving Claisen-Schmidt condensation, nucleophilic substitution, and cyclization are commonly employed. For example:

  • Step 1 : Form the chromenone core via cyclization of substituted resorcinol derivatives using malonic acid and phosphorus oxychloride (POCl₃) .
  • Step 2 : Introduce the morpholinylmethyl group via Mannich reaction under controlled pH (6–7) to avoid over-alkylation .
  • Step 3 : Chlorination at position 2 using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C to minimize side reactions .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro, hydroxy, morpholinylmethyl groups). For example, the hydroxy proton appears as a singlet at δ 10–12 ppm in DMSO-d₆ .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement : Apply twin refinement (BASF parameter) if twinning is detected. Use the HKLF 5 format for integration .
  • Validation : Check R-factor convergence (<0.05) and validate geometry with PLATON . Example: A related chromen-6-one derivative (C26H26N2O4S) refined to R₁ = 0.039 using SHELXL .

Q. How can contradictory bioactivity data across studies be systematically analyzed?

  • Methodological Answer : Address discrepancies by:

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C, 5% CO₂). For example, conflicting cytotoxicity data may arise from varying cell lines (HeLa vs. MCF-7) .
  • Purity Validation : Use HPLC-UV (C18 column, 254 nm) to confirm >98% purity; impurities <2% can alter activity .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 6-chloro-4-methyl derivatives) to isolate functional group contributions .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, PDB ID: 1M17). Set grid boxes to cover active sites (20 ų) .
  • MD Simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force field to assess binding stability (RMSD <2 Å acceptable) .
  • Pharmacophore Mapping : Identify critical features (e.g., chloro group for hydrophobic interactions, morpholine for solubility) .

Methodological Challenges & Solutions

Q. How to design stability studies for this compound under varying storage conditions?

  • Answer :

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC: a >10% loss indicates need for desiccated storage .
  • Light Sensitivity : Use amber vials; UV-Vis spectroscopy (200–400 nm) detects photo-degradation products .

Q. What strategies resolve spectral overlaps in NMR or IR data?

  • Answer :

  • NMR : Apply 2D techniques (COSY, HSQC) to assign coupled protons. For example, HSQC can distinguish overlapping C-H signals in the tetrahydrobenzo ring .
  • IR : Use ATR-FTIR with baseline correction. Compare to computed spectra (DFT/B3LYP/6-31G*) for peak assignment .

Comparative Analysis

Q. How does this compound differ from structurally similar chromenones in reactivity and bioactivity?

  • Answer :

  • Reactivity : The morpholinylmethyl group enhances solubility in polar solvents (e.g., logP reduced by 0.5 vs. 4-methylpiperazine analogs) .
  • Bioactivity : Unlike 7-hydroxyflavone (antioxidant), this compound’s chloro and hydroxy groups confer dual kinase/COX-2 inhibition (IC₅₀ = 1.2 µM vs. >10 µM for analogs) .

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